molecular formula C14H25N B13178491 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine

Cat. No.: B13178491
M. Wt: 207.35 g/mol
InChI Key: ZJNBHSMNGYPFEH-UHFFFAOYSA-N
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Description

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine is a synthetic organic compound that belongs to the class of cyclohexylamines. These compounds are characterized by a cyclohexane ring substituted with an amine group and other functional groups. This particular compound features a 2-methylbutan-2-yl group and a prop-2-yn-1-yl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of the cyclohexane ring: Starting from a suitable precursor, such as cyclohexanone, the cyclohexane ring can be formed through hydrogenation.

    Introduction of the amine group: The amine group can be introduced via reductive amination using an appropriate amine source and reducing agent.

    Addition of the 2-methylbutan-2-yl group: This can be achieved through alkylation reactions using 2-methylbutan-2-yl halide.

    Addition of the prop-2-yn-1-yl group: This can be done through a nucleophilic substitution reaction using prop-2-yn-1-yl halide.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical properties, such as acting as a ligand for certain receptors.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine would depend on its specific interactions with molecular targets. Generally, amines can act as bases or nucleophiles, participating in various biochemical pathways. The compound might interact with enzymes, receptors, or other proteins, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexane ring and an amine group.

    N-Methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.

    N,N-Dimethylcyclohexylamine: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine is unique due to the presence of both a 2-methylbutan-2-yl group and a prop-2-yn-1-yl group on the cyclohexane ring. These functional groups can impart distinct chemical and biological properties, making the compound valuable for specific applications.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)-1-prop-2-ynylcyclohexan-1-amine

InChI

InChI=1S/C14H25N/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h1,12H,6-11,15H2,2-4H3

InChI Key

ZJNBHSMNGYPFEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)(CC#C)N

Origin of Product

United States

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